molecular formula C10H11ClO2 B1616835 2-(4-Chlorophenyl)butanoic acid CAS No. 29645-00-9

2-(4-Chlorophenyl)butanoic acid

Cat. No.: B1616835
CAS No.: 29645-00-9
M. Wt: 198.64 g/mol
InChI Key: CVZHTBMFVPENFE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)butanoic acid is an organic compound characterized by a butanoic acid backbone with a 4-chlorophenyl group attached to the second carbon atom

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for 2-(4-Chlorophenyl)butanoic acid indicates that it is a hazardous substance. It has been assigned the signal word “Danger” and the hazard statement H301, which indicates toxicity if ingested . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

Relevant Papers The paper “4-[(4-Chlorophenyl)carbamoyl]butanoic Acid” discusses the spectroscopic and crystallographic characterization of a similar compound . Another paper, “Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes”, discusses the use of similar compounds in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)butanoic acid typically involves the reaction of 4-chlorobenzyl chloride with diethyl malonate, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by acidic hydrolysis and heating to induce decarboxylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzophenone.

    Reduction: Formation of 2-(4-chlorophenyl)butanol.

    Substitution: Formation of various substituted this compound derivatives.

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)butanoic acid
  • 2-(4-Fluorophenyl)butanoic acid
  • 2-(4-Methylphenyl)butanoic acid

Comparison: 2-(4-Chlorophenyl)butanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, and methyl analogs, the chlorine derivative may exhibit different physicochemical properties and biological effects, making it a distinct compound of interest in research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-2-9(10(12)13)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZHTBMFVPENFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80952114
Record name 2-(4-Chlorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29645-00-9
Record name 4-Chloro-α-ethylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29645-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyric acid, 2-(p-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029645009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chlorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 5-liter, 3-neck flask is charged with 400 g (1.9 moles) of (I), 350 g potassium hydroxide, 2.47 liters of ethylene glycol and 155 g of 95% hydrazine diluted to 250 ml with water. The mixture is refluxed for 1.5 hours, after which the water is drained from the condenser and the internal temperature of the reaction mixture is allowed to rise to 190°. Refluxing is then continued for another 4 hours. The cooled solution is diluted with 2.5 liters of water and poured slowly into 2.0 liters of 6N hydrochloric acid. The precipitate is filtered and air-dried. Yield: 332.5 g, 88.1%, mp 54°-57°.
Name
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
155 g
Type
reactant
Reaction Step One
Quantity
2.47 L
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
2.5 L
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

4-Chlorobenzoyl propionic acid [Formula VII: R1 =R2 =R4 =H; R3 =Cl] (49.94 g, 234.9 mM) was dissolved under nitrogen in 320 mL of triethylene glycol. To the stirred room temperature solution was added potassium hydroxide (44.5 g, 794 mM) followed by 98% hydrazine hydrate (29.0 g, 580.0 mM). The mixture was heated to reflux temperature (142° C.) for 2 hours. Water and hydrazine hydrate were distilled off at atmospheric pressure; the pot temperature rose to 195°-200° C. After 0.5 hours at 195°-200° C., the mixture was cooled to ambient temperature and diluted with 320 mL of water. The aqueous solution was poured into hydrochloric acid (200 mL, 6N) and further diluted with 200 mL of ice water. Upon standing a solid formed which was filtered off, washed with water and vacuum dried (25° C., 15 Pa) to render 43.61 g (93%) of white solid.
Name
4-Chlorobenzoyl propionic acid
Quantity
49.94 g
Type
reactant
Reaction Step One
Name
Formula VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step One
Quantity
44.5 g
Type
reactant
Reaction Step Two
Quantity
29 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

4-Chlorobenzoyl propionic acid [Formula VII: R1 =R2 =R4 =H; R3 =Cl (49.94 g, 234.9 mM) was dissolved under nitrogen in 320 mL of triethylene glycol. To the stirred room temperature solution was added potassium hydroxide (44.5 g, 794 mM) followed by 98% hydrazine hydrate (29.0 g, 580.0 mM). The mixture was heated to reflux temperature (142° C.) for 2 hours. Water and hydrazine hydrate were distilled off at atmospheric pressure; the pot temperature rose to 195°-200° C. After 0.5 hours at 195°-200° C., the mixture was cooled to ambient temperature and diluted with 320 mL of water. The aqueous solution was poured into hydrochloric acid (200 mL, 6N) and further diluted with 200 mL of ice water. Upon standing a solid formed which was filtered off, washed with water and vacuum dried (25° C., 15 Pa) to render 43.61 g (93%) of white solid.
Name
4-Chlorobenzoyl propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Formula VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
44.5 g
Type
reactant
Reaction Step Three
Quantity
29 g
Type
reactant
Reaction Step Four
Quantity
320 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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